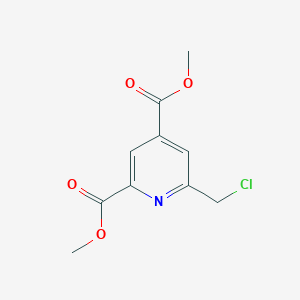
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family It is characterized by the presence of a chloromethyl group attached to the pyridine ring, along with two ester groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate typically involves the chloromethylation of Dimethyl pyridine-2,4-dicarboxylate. This can be achieved using chloromethylating agents such as formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, carboxylic acids, and alcohols, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Coordination Chemistry: The compound can act as a ligand in the formation of coordination complexes with metals, which are studied for their catalytic and electronic properties.
Biological Studies: It is used in the development of bioactive molecules and as a precursor for compounds with potential therapeutic applications.
Material Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding acids, which may further interact with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl pyridine-2,4-dicarboxylate: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
Dimethyl pyridine-2,6-dicarboxylate: Has ester groups at different positions, leading to different reactivity and applications.
Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate: Contains a hydroxymethyl group instead of a chloromethyl group, resulting in different chemical behavior.
Uniqueness
Dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various organic compounds and coordination complexes.
Propriétés
Formule moléculaire |
C10H10ClNO4 |
|---|---|
Poids moléculaire |
243.64 g/mol |
Nom IUPAC |
dimethyl 6-(chloromethyl)pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-15-9(13)6-3-7(5-11)12-8(4-6)10(14)16-2/h3-4H,5H2,1-2H3 |
Clé InChI |
UXYDVVIPBRWYAL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)C(=O)OC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















